N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
- The compound and its derivatives have shown potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). A related study by Öncül et al. (2022) also highlighted the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a schiff base for use in photodynamic cancer therapy due to its solubility, fluorescence, and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Antibacterial and Lipoxygenase Inhibition
- Abbasi et al. (2017) explored sulfonamides bearing the 1,4-benzodioxin ring for their antibacterial potential. The study synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and evaluated their efficacy against various bacterial strains, showing good inhibitory activity compared to the standard drug, Ciprofloxacin (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
Photophysicochemical Properties
- Another study by Öncül et al. (2021) on the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents revealed their suitability for photocatalytic applications. This indicates a potential for broader applications in fields like environmental remediation or energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Structural Characterization
- Cheng De-ju (2015) studied the synthesis of methylbenzenesulfonamide CCR5 antagonists. This research provides valuable insights into the structural characteristics of these compounds and their potential applications as targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such ascancer cell lines and aldehyde dehydrogenase-2 (ALDH2) , a critical enzyme in regulating mitophagy .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . Another study suggests that ALDH2 activated by a similar compound could reduce the risk of ischemic random skin flap necrosis .
Biochemical Pathways
Compounds with similar structures have been reported to inhibitmitophagy through the PINK1/Parkin signaling pathway .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-6-16(11(2)5-13(10)17)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEQWKTZIMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.